molecular formula C21H29Br2N3 B14501433 9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, dibromide CAS No. 63885-40-5

9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, dibromide

Cat. No.: B14501433
CAS No.: 63885-40-5
M. Wt: 483.3 g/mol
InChI Key: SRLCHVJVHAVSJB-UHFFFAOYSA-L
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Description

9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, dibromide is a chemical compound with the molecular formula C21H29Br2N3. It is known for its unique structure, which includes a pyridoindolium core and a piperidinio propyl side chain. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, dibromide typically involves the following steps:

    Formation of the Pyridoindolium Core: The pyridoindolium core is synthesized through a series of condensation reactions involving appropriate starting materials such as indole derivatives and pyridine derivatives.

    Introduction of the Piperidinio Propyl Side Chain: The piperidinio propyl side chain is introduced through alkylation reactions, where the piperidine ring is alkylated with a suitable alkyl halide.

    Bromination: The final step involves the bromination of the compound to form the dibromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Involves the stepwise addition of reagents and careful control of reaction conditions.

    Continuous Flow Processing: Utilizes continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, dibromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the bromide ions are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically in polar solvents.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromide ions.

Scientific Research Applications

9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, dibromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, dibromide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, bromide (1:2)
  • Other Pyridoindolium Derivatives

Uniqueness

9H-Pyrido(3,4-b)indolium, 1-methyl-2-(3-(1-methylpiperidinio)propyl)-, dibromide is unique due to its specific structural features, such as the dibromide salt form and the presence of both pyridoindolium and piperidinio propyl moieties. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

63885-40-5

Molecular Formula

C21H29Br2N3

Molecular Weight

483.3 g/mol

IUPAC Name

1-methyl-2-[3-(1-methylpiperidin-1-ium-1-yl)propyl]-4bH-pyrido[3,4-b]indol-2-ium;dibromide

InChI

InChI=1S/C21H29N3.2BrH/c1-17-21-19(18-9-4-5-10-20(18)22-21)11-13-23(17)12-8-16-24(2)14-6-3-7-15-24;;/h4-5,9-11,13,18H,3,6-8,12,14-16H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

SRLCHVJVHAVSJB-UHFFFAOYSA-L

Canonical SMILES

CC1=[N+](C=CC2=C1N=C3C2C=CC=C3)CCC[N+]4(CCCCC4)C.[Br-].[Br-]

Origin of Product

United States

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